1,6-Bis(methylsulfonylsulfanyl)hexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

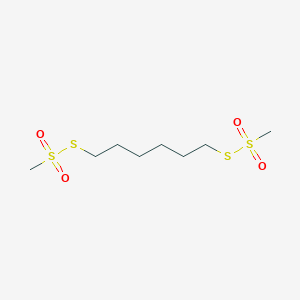

1,6-Bis(methylsulfonylsulfanyl)hexane is an organic compound with the molecular formula C8H18O4S4. It is known for its unique structure, which includes two sulfonyl groups and two sulfanyl groups attached to a hexane backbone. This compound is often used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

1,6-Bis(methylsulfonylsulfanyl)hexane can be synthesized through several methods. One common synthetic route involves the reaction of 1,6-hexanedithiol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the product and ensure consistent quality.

Analyse Chemischer Reaktionen

1,6-Bis(methylsulfonylsulfanyl)hexane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,6-Bis(methylsulfonylsulfanyl)hexane has several applications in scientific research:

Chemistry: It is used as a crosslinking agent in polymer chemistry, helping to create stable polymer networks.

Biology: The compound is used in biochemical studies to modify proteins and other biomolecules through sulfhydryl group conjugation.

Medicine: Research has explored its potential use in drug delivery systems and as a component in therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.

Wirkmechanismus

The mechanism of action of 1,6-Bis(methylsulfonylsulfanyl)hexane involves its ability to form covalent bonds with sulfhydryl groups in proteins and other biomolecules. This interaction can modify the structure and function of these molecules, leading to various biological effects. The compound’s sulfonyl groups are particularly reactive, making it a useful tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

1,6-Bis(methylsulfonylsulfanyl)hexane can be compared to other similar compounds, such as:

1,6-Bis(methylsulfinyl)hexane: This compound has sulfinyl groups instead of sulfonyl groups, which affects its reactivity and applications.

1,6-Hexanedithiol: This compound lacks the sulfonyl groups and is primarily used as a precursor in the synthesis of this compound.

The uniqueness of this compound lies in its dual sulfonyl and sulfanyl groups, which provide a versatile platform for various chemical reactions and applications.

Biologische Aktivität

1,6-Bis(methylsulfonylsulfanyl)hexane, a compound with the chemical formula C₈H₁₈O₆S₄, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a hexane backbone with two methylsulfonylsulfanyl groups attached at the 1 and 6 positions. This unique structure is believed to contribute to its biological effects.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Preliminary studies suggest that it may influence:

- Antioxidant Activity : The presence of sulfur groups can enhance the compound's ability to scavenge free radicals, thus exhibiting antioxidant properties.

- Anti-inflammatory Effects : Research indicates potential modulation of inflammatory pathways, which may be beneficial in conditions characterized by chronic inflammation.

- Lipid Metabolism : There is evidence suggesting that this compound may affect lipid profiles, potentially influencing metabolic disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals observed | |

| Anti-inflammatory | Modulation of cytokine release | |

| Lipid Metabolism | Alteration in lipid profiles in vitro |

Case Studies

Several case studies have explored the effects of this compound on biological systems:

- Study on Lipid Metabolism : A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in serum triglycerides and total cholesterol levels. This suggests a potential role in managing dyslipidemia .

- Anti-inflammatory Study : In vitro experiments indicated that this compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This points towards its potential utility in treating inflammatory diseases .

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of this compound:

- Antimicrobial Properties : Preliminary tests have shown that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This could open avenues for its use as a potential antimicrobial agent .

- Cell Viability Assays : In cell viability assays using various cancer cell lines, this compound demonstrated cytotoxic effects, suggesting its potential as an anticancer agent. Further studies are required to elucidate the underlying mechanisms .

Eigenschaften

IUPAC Name |

1,6-bis(methylsulfonylsulfanyl)hexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4S4/c1-15(9,10)13-7-5-3-4-6-8-14-16(2,11)12/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOMRMVPHYQHQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCSS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391785 |

Source

|

| Record name | 1,6-bis(methylsulfonylsulfanyl)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-01-9 |

Source

|

| Record name | 1,6-bis(methylsulfonylsulfanyl)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.